molecular formula C17H11ClF4N2O B148692 2-Oxoquazepam CAS No. 49606-44-2

2-Oxoquazepam

Cat. No. B148692
CAS RN: 49606-44-2
M. Wt: 370.7 g/mol
InChI Key: YFSXBSRGIRSXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxoquazepam (Sch 15725) is a benzodiazepine derivative and one of the major active metabolites of quazepam (Doral) . It is a compound with the molecular formula C17H11ClF4N2O .


Molecular Structure Analysis

The molecular structure of 2-Oxoquazepam consists of a benzodiazepine core, which is a fusion of a benzene ring and a diazepine ring . The compound has a molar mass of 370.73 g/mol .


Chemical Reactions Analysis

2-Oxoquazepam is a major pharmacologically active metabolite of quazepam . It was found to be hydrolyzed in NaOH solution to form a sodium salt of 2-(N-2,2,2-trifluoroethyl)amino-5-chloro-a-(2-fluorophenylbenzylidene)glycine .


Physical And Chemical Properties Analysis

2-Oxoquazepam has a molecular formula of C17H11ClF4N2O and an average mass of 370.729 Da . Its monoisotopic mass is 370.049591 Da .

Scientific Research Applications

1. Affinity for Benzodiazepine Recognition Sites

2-Oxoquazepam, a novel benzodiazepine, exhibits a preferential affinity for type I benzodiazepine recognition sites. This was demonstrated through a study which analyzed the effects of γ-aminobutyric acid (GABA), pentobarbital, and chloride ions on 2-Oxoquazepam binding in rat and human brain tissues. GABA was found to enhance the binding of 2-Oxoquazepam in a concentration-dependent manner, with its maximal effect being greater than that on flunitrazepam binding (Corda et al., 1988).

2. Radiolabelling for Brain Imaging

2-Oxoquazepam has been utilized in the synthesis of radiolabelled compounds for brain imaging. Specifically, a study reports the successful synthesis of a trimethyltin precursor for 2-Oxoquazepam, demonstrating its potential in radiolabelling acid- and base-sensitive benzodiazepine structures. This process allows for the production of [18F]-2-oxoquazepam, providing insights into the detailed binding patterns of benzodiazepines in the brain (Duelfer et al., 1991).

3. Insights into Benzodiazepine Binding Sites

Further research into 2-Oxoquazepam's binding characteristics in the human brain revealed that it binds with different affinities to two populations of binding sites. These findings are critical for understanding the functional linkage of type I benzodiazepine recognition sites with the GABA receptor and the chloride ionophore, advancing knowledge in neuropharmacology (Corda et al., 1988).

Safety And Hazards

Concomitant use of benzodiazepines and opioids may result in profound sedation, respiratory depression, coma, and death . Therefore, it is recommended to reserve concomitant use for patients in whom alternative treatment options are inadequate, use the lowest effective dosages and the shortest possible duration of concomitant therapy, and monitor closely for respiratory depression and sedation .

properties

IUPAC Name

7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF4N2O/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSXBSRGIRSXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197932
Record name 2-Oxoquazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxoquazepam

CAS RN

49606-44-2
Record name 2-Oxoquazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49606-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxoquazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049606442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxoquazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OXOQUAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T62S796K7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Reflux 1.13 g. (0.0025 moles) of 2-[2-bromo-N-(2,2,2-trifluoroethyl)-acetamido]-5-chloro-2'-fluorobenzophenone, 1.4 g. (0.01 mole) of hexamethylenetetramine, and 0.98 g. (0.01 moles) of ammonium bromide together for 43/4 hours. Pour the reaction mixture into water and extract with dichloromethane. Dry the dichloromethane solution over anhydrous sodium sulfate, filter and evaporate. After recrystallization, the so-obtained 7-chloro-1,3-dihydro-1-(2,2,2-trifluoroethyl)-5-(2'fluorophenyl)-2H-1,4-benzodiazepin-2-one melts at 123°-125° C. Thin layer chromatography shows the product to be pure single spot material.
Name
2-[2-bromo-N-(2,2,2-trifluoroethyl)-acetamido]-5-chloro-2'-fluorobenzophenone
Quantity
0.0025 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxoquazepam
Reactant of Route 2
Reactant of Route 2
2-Oxoquazepam
Reactant of Route 3
Reactant of Route 3
2-Oxoquazepam
Reactant of Route 4
Reactant of Route 4
2-Oxoquazepam
Reactant of Route 5
Reactant of Route 5
2-Oxoquazepam
Reactant of Route 6
Reactant of Route 6
2-Oxoquazepam

Citations

For This Compound
234
Citations
SK Yang, MS Yang - Journal of pharmaceutical sciences, 1994 - Elsevier
□ 2-Oxoquazepam [7-chloro-1 -(AA2,2,2-trif luoroethyl)-5-(2’- fluorophenyl)-1,3-dihydro-2W-1,4-benzodiazepin-2-one, OQZ], a major pharmacologically active metabolite of quazepam, …
Number of citations: 8 www.sciencedirect.com
M Chung, JM Hilbert, RP Gural… - Clinical …, 1984 - Wiley Online Library
… metabolites, 2-oxoquazepam and N-desalkyl-2-oxoquazepam, … The kinetics of quazepam and 2-oxoquazepam can be best … , 2-oxoquazepam, and N-desalkyl-2-oxoquazepam were 41, …
Number of citations: 25 ascpt.onlinelibrary.wiley.com
SK Yang, MS Yang - Journal of Food and Drug Analysis, 1993 - jfda-online.com
… Quazepam (QZ) and 2-oxoquazepam (OQZ ) were generously provided by Schering-Plough Corporation (Bloomfield, NJ). 2-(N-2,2,2-trifluoroethylamino)-5-chloro-2-…
Number of citations: 3 www.jfda-online.com
JM Hilbert, M Chung, E Radwanski… - Clinical …, 1984 - Wiley Online Library
… Plasma concentrations of quazepam and its two major active plasma metabolites, 2-oxoquazepam and N-desalkyl-2-oxoquazepam (N-desalkylJlurazepam), were determined by …
Number of citations: 20 ascpt.onlinelibrary.wiley.com
P Johnströma, S Stone‐Elander… - Journal of Labelled …, 1994 - Wiley Online Library
… activity [2’-18F]-2-oxoquazepam, 5 (previously reported in a preliminary communication (10)). 2Oxoquazepam binds with a higher selectivity to the benzodiazepine binding site subtype-…
JM Hilbert, M Chung, G Maier, R Gural… - Clinical …, 1984 - Wiley Online Library
… of quazepam and 2-oxoquazepam and AUC of N-desalky1-2-oxoquazepam were somewhat … The elimination t1/2s of quazepam, 2-oxoquazepam, and N-desalky1-2-oxoquazepam after …
Number of citations: 24 ascpt.onlinelibrary.wiley.com
T Duelfer, P Johnström… - Journal of Labelled …, 1991 - Wiley Online Library
… 2-Oxoquazepam labelled with a short-lived positron emitting … Since 2-oxoquazepam contains a fluorine in one of the aryl … reaction to produce [18FJ-2-oxoquazepam (figure 1). …
O Giorgi, MG Corda, I Gritti, M Mariotti, E Ongini… - …, 1989 - Elsevier
In the present study, the distribution of benzodiazepine recognition site subtypes in the brain of the cat was investigated. To this aim, the binding properties of [ 3 H]2-oxo-quazepam ([ 3 …
Number of citations: 10 www.sciencedirect.com
JM Hilbert, L Iorio, V Moritzen, A Barnett, S Symchowicz… - Life sciences, 1986 - Elsevier
… of quazepam and 2-oxoquazepam rather than N-desalkyl-2-oxoquazepam levels. In contrast, … presence of quazepam and 2-oxoquazepam, N-desalkyl-2-oxoquazepam does not contri…
Number of citations: 17 www.sciencedirect.com
MG Corda, O Giorgi, B Longoni, E Ongini… - Journal of …, 1988 - Wiley Online Library
… Abstract: 2-Oxoquazepam (2oxoquaz) is a novel benzodiazepine which shows preferential affinity for type I benzodiazepine recognition sites. In the present study, we analyzed the …
Number of citations: 15 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.